![molecular formula C12H19BO3 B11754628 [5-Methyl-2-(pentyloxy)phenyl]boranediol](/img/structure/B11754628.png)
[5-Methyl-2-(pentyloxy)phenyl]boranediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Methyl-2-(pentyloxy)phenyl]boranediol typically involves the reaction of 5-methyl-2-(pentyloxy)phenylboronic acid with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the formation of the boranediol structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
[5-Methyl-2-(pentyloxy)phenyl]boranediol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boranediol to its corresponding borane or other reduced forms.
Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvent systems to achieve the desired products .
Major Products Formed
The major products formed from these reactions include boronic acids, boranes, and substituted phenyl derivatives. These products have significant applications in organic synthesis and material science .
Scientific Research Applications
[5-Methyl-2-(pentyloxy)phenyl]boranediol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds and other complex structures.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of [5-Methyl-2-(pentyloxy)phenyl]boranediol involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, and cellular regulation .
Comparison with Similar Compounds
Similar Compounds
[5-Methyl-2-(pentyloxy)phenyl]boronic acid: Similar in structure but lacks the boranediol functionality.
[5-Methyl-2-(pentyloxy)phenyl]borane: A reduced form of the compound with different reactivity.
[5-Methyl-2-(pentyloxy)phenyl]boronate esters: Ester derivatives with unique properties and applications.
Uniqueness
Its ability to undergo various chemical reactions and form stable complexes with molecular targets makes it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C12H19BO3 |
|---|---|
Molecular Weight |
222.09 g/mol |
IUPAC Name |
(5-methyl-2-pentoxyphenyl)boronic acid |
InChI |
InChI=1S/C12H19BO3/c1-3-4-5-8-16-12-7-6-10(2)9-11(12)13(14)15/h6-7,9,14-15H,3-5,8H2,1-2H3 |
InChI Key |
MFJYIXAELVQMTQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)OCCCCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]methanol](/img/structure/B11754551.png)
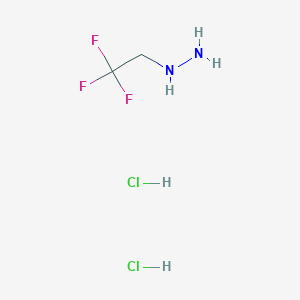
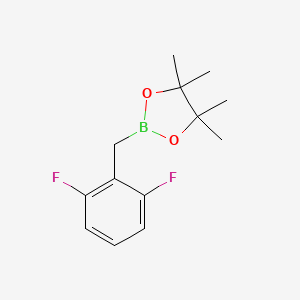
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11754577.png)
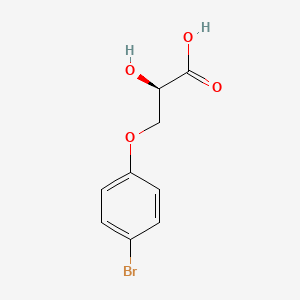
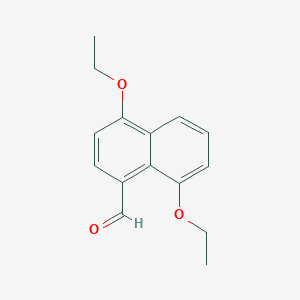
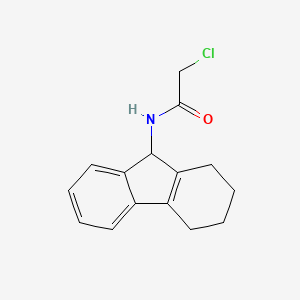
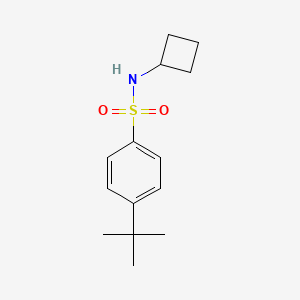
![1-(6,6-Dimethylhexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethan-1-one](/img/structure/B11754612.png)
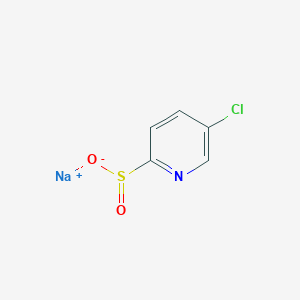
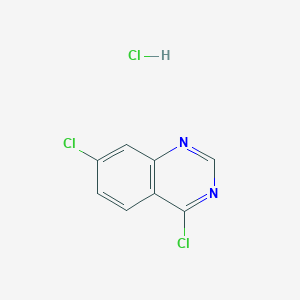
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11754633.png)
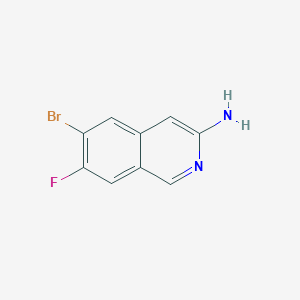
![6-Oxabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B11754640.png)
